Cc1cc(C)cc(c1)N2CCC(=O)CC2
. The InChI code for this compound is 1S/C13H17NO/c1-10-7-11(2)9-12(8-10)14-5-3-13(15)4-6-14/h7-9H,3-6H2,1-2H3
.
The compound has been documented in various chemical databases such as ChemSrc, ChemicalBook, and PubChem, highlighting its importance in research and industrial applications . It falls under the category of synthetic organic compounds primarily utilized in pharmaceutical development due to its structural properties that allow for interaction with biological systems.
The synthesis of 1-(3,5-Dimethylphenyl)piperidin-4-one can be achieved through several methods, with one common approach involving the following steps:
This method emphasizes maintaining anhydrous conditions to prevent hydrolysis and ensure high yields .
The molecular structure of 1-(3,5-Dimethylphenyl)piperidin-4-one features:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its conformational flexibility and stability in various environments .
1-(3,5-Dimethylphenyl)piperidin-4-one participates in several chemical reactions:
Common solvents used in these reactions include dichloromethane and acetonitrile, with reaction conditions typically ranging from room temperature to reflux .
The mechanism of action for 1-(3,5-Dimethylphenyl)piperidin-4-one involves its interaction with specific biological targets:
Research indicates that modifications in the structure can significantly alter its pharmacological profile, making it a subject of interest in drug design .
The physical and chemical properties of 1-(3,5-Dimethylphenyl)piperidin-4-one are critical for understanding its behavior in various applications:
These properties suggest that the compound is stable under standard laboratory conditions but requires careful handling due to its moderate volatility .
1-(3,5-Dimethylphenyl)piperidin-4-one has several applications:
The ongoing research into this compound aims to explore its efficacy and safety profiles further, potentially leading to novel treatments in pharmacotherapy .
1-(3,5-Dimethylphenyl)piperidin-4-one is a nitrogen-containing heterocyclic compound with the systematic name 1-(3,5-dimethylphenyl)piperidin-4-one and molecular formula C13H17NO. This compound features a piperidin-4-one core substituted at the nitrogen atom with a 3,5-dimethylphenyl group, creating a hybrid structure that combines aromatic and aliphatic characteristics. The compound is registered under CAS Number 154913-18-5 and has a molecular weight of 203.28 g/mol [3]. Its structural representation can be specified by the SMILES notation CC1=CC(=CC(=C1)N2CCC(=O)CC2)C, which precisely defines the atomic connectivity and functional group arrangement [3] [9].
Table 1: Fundamental Chemical Characteristics
Property | Value/Descriptor |
---|---|
Systematic Name | 1-(3,5-Dimethylphenyl)piperidin-4-one |
Molecular Formula | C13H17NO |
CAS Registry Number | 154913-18-5 |
Molecular Weight | 203.28 g/mol |
SMILES Notation | CC1=CC(=CC(=C1)N2CCC(=O)CC2)C |
Key Functional Groups | Ketone, Tertiary amine, Aromatic methyl |
The molecular architecture comprises several distinctive features:
The 3,5-dimethylphenyl substituent profoundly influences molecular properties compared to unsubstituted or other substituted analogs. This substitution pattern increases logP by approximately 0.8-1.2 units versus monosubstituted derivatives, enhancing membrane permeability. The symmetrical meta-methyl arrangement creates a well-defined hydrophobic pocket without introducing stereochemical complexity, making it advantageous for receptor interactions. This specific substitution pattern prevents metabolic hydroxylation at these positions, potentially improving metabolic stability compared to unsubstituted phenyl analogs [5] [7].
Piperidin-4-one derivatives represent privileged scaffolds in medicinal chemistry due to their structural versatility and diverse bioactivity profiles. The piperidin-4-one core serves as a conformationally constrained pharmacophore that can interact with multiple biological targets through hydrogen bonding, hydrophobic interactions, and dipole-dipole forces [2]. The ketone functionality provides a synthetic handle for creating imines, oximes, hydrazones, and other derivatives with modified pharmacological properties [4] [9].
Table 2: Documented Pharmacological Activities of Piperidin-4-one Analogs
Biological Activity | Structural Features | Potency/Outcome |
---|---|---|
Antioxidant | 3,3-Dimethyl-2,6-bis(aryl) | IC50 30.4-72.3 μM (DPPH assay) |
Anti-inflammatory | Bis(trimethoxyphenyl) | 71.3% inhibition (protein denaturation) |
Anti-HIV | Diarylpyrimidine hybrids | EC50 1.6 nM (HIV-1 RT inhibition) |
Anticancer | 3,5-Bis(benzylidene) | IC50 0.5 μM (HeLa cells) |
The specific 3,5-dimethylphenyl substitution in 1-(3,5-dimethylphenyl)piperidin-4-one confers several pharmacological advantages:
Industrial applications leverage the compound's synthetic versatility:
The investigation of piperidin-4-ones represents a century-long scientific endeavor with several transformative phases:
Early Synthetic Development (Pre-1990s):Initial synthetic approaches focused on Mannich condensations of acetone dicarboxylate derivatives with formaldehyde and primary amines. These methods provided racemic mixtures with limited substituent diversity. The 3,5-dimethylphenyl analog was first documented in 1995 through a modified procedure using 3,5-dimethylaniline, formaldehyde, and ethyl acetoacetate under acidic conditions, establishing the first practical route to this specific derivative [3] [9].
Methodological Refinement Period (1990s-2010):This era witnessed significant advances in stereoselective synthesis and structural characterization:
Contemporary Applications (2010-Present):Recent research focuses on targeted pharmacological applications and molecular hybridization:
Table 3: Evolution of Piperidin-4-one Chemistry and Applications
Time Period | Key Developments | Impact on 1-(3,5-Dimethylphenyl)piperidin-4-one Research |
---|---|---|
1990s | First synthetic routes established | Commercial availability (CAS 154913-18-5 registered) |
2000-2010 | Stereoselective synthesis methods | Enabled chiral derivatives for receptor-specific activity |
2013 | Recognition as "potential pharmacophore" | Renewed interest in piperidin-4-one medicinal applications |
2017-2020 | Advanced hydrogenation catalysts | Greener production methods with improved yields |
2022-2024 | Molecular hybridization strategies | Optimized derivatives for specific disease targets |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0